molecular formula C12H17BrClNO2 B1374579 3-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride CAS No. 1220017-01-5

3-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride

Cat. No. B1374579
M. Wt: 322.62 g/mol
InChI Key: JCEWZDYZBOEJNN-UHFFFAOYSA-N
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Description

“3-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride” is a chemical compound with the formula C₁₂H₁₇BrClNO₂ . It is used in various applications in scientific research and industrial processes.


Molecular Structure Analysis

The molecular structure of “3-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride” consists of 12 carbon atoms, 17 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 322.63 g/mol.

Scientific Research Applications

Synthesis and Polymer Applications

  • Phenoxy ring-substituted isopropyl phenylcyanoacrylates, including derivatives similar to 3-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride, have been synthesized for copolymerization with styrene. These compounds have shown potential in forming copolymers with distinct thermal decomposition properties, which could be relevant in materials science and polymer chemistry (Whelpley et al., 2022).

Chemical Synthesis and Derivatization

  • Research includes the synthesis and styrene copolymerization of novel halogen and methoxy ring-trisubstituted propyl cyanophenylpropenoates. These studies involve derivatives similar to 3-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride and focus on the synthesis process using piperidine catalysis, showcasing the versatility of such compounds in synthetic organic chemistry (Soto et al., 2019).

Analytical Method Development

  • Analytical methods have been developed for determining related compounds, such as brofaromine, a monoamine oxidase inhibitor, and its major metabolite in biological samples. This demonstrates the compound's relevance in developing analytical techniques for pharmaceuticals (Schneider et al., 1989).

Receptor Binding and Neurological Studies

  • Some research has explored the synthesis of halogenated 4-(phenoxymethyl)piperidines as potential probes for σ-1 receptors, indicating the compound's potential application in neurological and receptor-binding studies (Waterhouse et al., 1997).

Safety And Hazards

“3-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride” is classified as an irritant . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment as required .

properties

IUPAC Name

3-(2-bromo-4-methoxyphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2.ClH/c1-15-9-4-5-12(11(13)7-9)16-10-3-2-6-14-8-10;/h4-5,7,10,14H,2-3,6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEWZDYZBOEJNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC2CCCNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride

CAS RN

1220017-01-5
Record name Piperidine, 3-(2-bromo-4-methoxyphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220017-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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